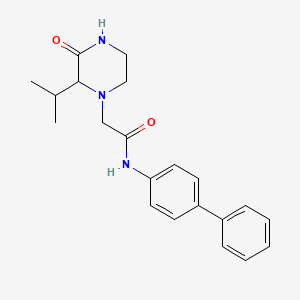![molecular formula C18H18N4O3S B7552523 4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7552523.png)
4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide has biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth of fungi and bacteria. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide in lab experiments include its high yield and potential applications in scientific research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide. One direction is to study its potential use as a diagnostic tool in imaging studies. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide has been accomplished using various methods. One of the commonly used methods involves the reaction of 4-ethylsulfonylbenzoyl chloride with 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline in the presence of a base. Another method involves the reaction of 4-ethylsulfonylbenzoic acid with 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline in the presence of a coupling agent. The yield of the compound obtained using these methods is reported to be high.
Aplicaciones Científicas De Investigación
4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide has potential applications in scientific research. It has been studied for its activity against cancer cells, and it has been found to inhibit the growth of various cancer cell lines. In addition, it has been studied for its activity against fungi and bacteria. This compound has also been studied for its potential use as a diagnostic tool in imaging studies.
Propiedades
IUPAC Name |
4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-26(24,25)16-9-7-13(8-10-16)18(23)20-15-6-4-5-14(11-15)17-19-12(2)21-22-17/h4-11H,3H2,1-2H3,(H,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYODQTKXFGMFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NNC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B7552445.png)
![9-[3-[1-(3-Methylphenyl)imidazol-2-yl]sulfanylpropyl]purin-6-amine](/img/structure/B7552458.png)
![2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7552459.png)
![1-[4-[4-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]piperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B7552460.png)
![7,7-dimethyl-2,5-dioxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552471.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B7552472.png)
![1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea](/img/structure/B7552493.png)

![[2-Oxo-2-(3-pyrrolidin-1-ylsulfonylanilino)ethyl] 3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B7552500.png)
![1-[2-[4-[(5-Bromo-3-methyl-1-benzofuran-2-carbonyl)amino]phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B7552529.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7552534.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7552539.png)
![(3-Anilinopyrrolidin-1-yl)-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanone](/img/structure/B7552542.png)
